
3-Deoxyglucosone
Overview
Description
1-(3-Aminopropyl)pyrrolidin-2-one (APy) is a pyrrolidinone derivative characterized by a five-membered lactam ring (pyrrolidin-2-one) with a 3-aminopropyl substituent attached to the nitrogen atom. Its molecular formula is C₇H₁₄N₂O, and it has a molecular weight of 142.20 g/mol (base compound) . The aminopropyl side chain (-CH₂CH₂CH₂NH₂) confers both hydrophilic and reactive properties, making APy a versatile intermediate in organic synthesis and materials science.
Key Applications:
APy is primarily utilized in polymer chemistry, particularly for modifying poly(ether ketone cardo) (PEK-Cardo) membranes in high-temperature polymer electrolyte membrane fuel cells (HT-PEMFCs). It serves as a grafting agent via lactamization, enhancing phosphoric acid doping capacity and proton conductivity in fuel cell applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Deoxy Glucosone is naturally produced via the Maillard reaction, which involves the non-enzymatic reaction of glucose with amino groups in proteins. This reaction is accelerated under conditions of high glucose concentration, such as in uncontrolled diabetes .
Industrial Production Methods: Industrial production of 3-Deoxy Glucosone typically involves the controlled Maillard reaction, where glucose is reacted with amino acids under specific conditions to yield the desired compound. The reaction conditions, such as temperature and pH, are carefully monitored to optimize the yield and purity of 3-Deoxy Glucosone .
Chemical Reactions Analysis
Types of Reactions: 3-Deoxy Glucosone undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidation products.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: It can react with nucleophiles to form substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions include advanced glycation end-products (AGEs) such as imidazolones, pyrraline, N6-(carboxymethyl)lysine, and pentosidine .
Scientific Research Applications
Role in Diabetes and Glycation Reactions
3-Deoxyglucosone is primarily recognized for its involvement in the formation of advanced glycation end-products (AGEs), which are implicated in diabetic complications. In diabetic patients, elevated levels of 3-DG contribute to oxidative stress and vascular damage through the production of AGEs such as Nε-carboxymethyllysine (CML) and pentosidine .
Case Study: Glycation of Histones
A study investigated the glycation of calf thymus histone H3 by 3-DG, revealing that this process leads to significant structural modifications and the formation of AGEs. The results indicated that the glycation of histones could compromise chromatin structure and function, potentially contributing to secondary complications associated with diabetes .
Food Science Applications
In food science, this compound is studied for its role in non-enzymatic browning reactions, which are crucial for flavor and color development in processed foods. It is a key intermediate in the Maillard reaction, where it can influence the sensory qualities of food products.
Case Study: Non-Enzymatic Browning
Research has shown that 3-DG significantly affects the fluorescence intensity of Maillard reaction products when interacting with proteins like bovine serum albumin and lysozyme. This suggests that 3-DG accelerates the Maillard reaction, enhancing browning and flavor development in food products .
This compound exhibits various biological activities, including cellular toxicity and apoptosis induction. It has been shown to react rapidly with protein amino groups, leading to modifications that can disrupt normal cellular functions.
Potential Therapeutic Applications
Given its role in glycation and oxidative stress, this compound is being explored for potential therapeutic applications. Inhibitors targeting its pathways may offer benefits in managing diabetes-related complications.
Research Insights
Studies indicate that aldose reductase inhibitors can reduce levels of 3-DG and associated AGEs in erythrocytes, suggesting a therapeutic pathway for mitigating diabetic complications .
Summary Table: Applications of this compound
Mechanism of Action
3-Deoxy Glucosone exerts its effects primarily through the formation of advanced glycation end-products (AGEs). It reacts with protein amino groups to form AGEs, which can alter the structure and function of proteins. This process is accelerated under conditions of high glucose concentration, such as in diabetes. The formation of AGEs contributes to various complications of diabetes, including vascular damage and inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of pyrrolidin-2-one derivatives is vast. Below is a comparative analysis of APy with analogous compounds, focusing on substituents, physicochemical properties, and applications.
Table 1: Comparative Analysis of APy and Similar Pyrrolidin-2-one Derivatives
Structural and Functional Insights:
Core Ring Modifications: APy (pyrrolidin-2-one) vs.
Substituent Effects: Thiazole vs. Aminopropyl: The thiazole group in 1-[2-(4-Methylthiazol-2-yl)ethyl]pyrrolidin-2-one introduces sulfur and nitrogen heterocycles, enabling antimicrobial activity absent in APy . Hydroxycyclobutyl: The bulky hydroxycyclobutyl group in 1-(3-{[(1-Hydroxycyclobutyl)methyl]amino}propyl)pyrrolidin-2-one improves solubility in polar solvents, contrasting with APy’s simpler aminopropyl chain .
Applications: APy: Optimized for polymer membranes due to its amine reactivity and compatibility with PEK-Cardo .
Biological Activity
3-Deoxyglucosone (3-DG) is a dicarbonyl compound that plays a significant role in the glycation process, leading to the formation of advanced glycation end products (AGEs). These AGEs are implicated in various pathological conditions, particularly in diabetes and its complications. This article reviews the biological activity of 3-DG, focusing on its effects on cellular mechanisms, metabolic pathways, and potential therapeutic implications.
Overview of this compound
3-DG is formed during the Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs during food processing and cooking. It is also produced in vivo from glucose metabolism, especially under hyperglycemic conditions. Its reactivity with proteins can lead to significant modifications, impacting protein structure and function.
Glycation and Formation of AGEs
The glycation of proteins by 3-DG results in the formation of AGEs, which are known to contribute to diabetic complications such as nephropathy, retinopathy, and cardiovascular diseases. The mechanism involves the non-enzymatic reaction between 3-DG and amino groups of proteins, leading to structural changes that can disrupt normal cellular functions.
Key Findings on Glycation
- Histone Glycation : A study demonstrated that 3-DG can glycate histone H1 proteins, affecting their secondary structure and potentially compromising chromatin integrity. This alteration may influence gene expression related to diabetic complications .
- AGE Formation : Research indicates that 3-DG is a potent glycating agent compared to other dicarbonyls like methylglyoxal. It reacts rapidly with lysine and arginine residues on proteins, forming AGEs such as Nε-carboxymethyl lysine and pentosidine .
Impact on Intestinal Microbiota
In a study involving prediabetic rats treated with 3-DG, alterations in intestinal microbiota composition were observed. The treatment led to an increase in Proteobacteria abundance while reducing levels of beneficial bacteria. This dysbiosis was associated with impaired glucose metabolism and increased levels of lipopolysaccharides (LPS), suggesting a link between dietary 3-DG intake and metabolic disorders .
Cellular Mechanisms
Research has shown that 3-DG influences various cellular pathways:
- Oxidative Stress : 3-DG has been linked to increased oxidative stress in cells, contributing to apoptosis through the activation of caspases .
- Insulin Resistance : Elevated levels of 3-DG have been correlated with insulin resistance in diabetic models. It affects insulin signaling pathways by modifying key proteins involved in glucose metabolism .
Case Studies
- Prediabetes Model : In a controlled study on rats induced with prediabetes through high-fat diets, administration of 50 mg/kg of 3-DG for two weeks resulted in significant metabolic dysfunctions. The study highlighted changes in plasma GLP-2 levels and increased fasting glucose levels, linking dietary 3-DG to prediabetic conditions .
- Histone Modification : Another study focused on the effects of 3-DG on histone proteins indicated that glycation by 3-DG could lead to altered gene expression patterns associated with diabetic complications .
Data Summary
Study Focus | Findings | Implications |
---|---|---|
Intestinal Microbiota | Increased Proteobacteria; decreased beneficial bacteria | Links dietary intake of 3-DG to metabolic disorders |
Histone Glycation | Structural changes in H1 histone due to glycation | Potential impacts on gene regulation |
Metabolic Dysfunction | Impaired glucose tolerance and increased LPS levels | Suggests role in development of prediabetes |
Q & A
Basic Research Questions
Q. What methodologies are recommended for accurate quantification of 3-DG in biological samples, and what challenges exist?
- Methodologies : Use ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) for high sensitivity and specificity in detecting 3-DG in plasma or serum . High-performance liquid chromatography (HPLC) with fluorescence detection is also validated for clinical studies .
- Challenges : 3-DG's high reactivity necessitates rapid sample processing to prevent degradation. Pre-analytical factors (e.g., pH, temperature) must be tightly controlled, as 3-DG forms adducts with proteins and other nucleophiles during storage .
Q. What experimental models are optimal for studying 3-DG's role in advanced glycation end product (AGE) formation?
- In vitro : Incubate proteins (e.g., bovine serum albumin, histones) with 3-DG under physiological conditions (pH 7.4, 37°C) and monitor AGE formation via fluorescence spectroscopy or immunoblotting for specific adducts (e.g., Nε-carboxymethyllysine, pentosidine) .
- In vivo : Diabetic rodent models (e.g., streptozotocin-induced rats) are used to correlate serum 3-DG levels with microvascular complications via longitudinal sampling and histopathological analysis .
Q. How does 3-DG contribute to oxidative stress in hyperglycemic conditions?
- Mechanism : 3-DG inactivates glutathione peroxidase (GPx), a key antioxidant enzyme, by modifying its active-site selenocysteine residue. This disrupts redox homeostasis, increasing reactive oxygen species (ROS) and accelerating AGE formation .
- Experimental validation : Measure GPx activity and ROS levels in endothelial cells treated with 3-DG (10–100 µM) using fluorometric assays (e.g., DCFH-DA for ROS) .
Advanced Research Questions
Q. What factors explain contradictory findings on 3-DG's role in diabetic complications?
- Key variables :
- Patient heterogeneity : Variability in glycemic control, renal function, and comorbidities (e.g., hypertension) affects serum 3-DG levels .
- Assay specificity : Cross-reactivity of antibodies with structurally similar α-dicarbonyls (e.g., methylglyoxal) may confound results. Use UPLC-MS/MS for unambiguous quantification .
- Cellular models : Primary cells (e.g., podocytes) vs. immortalized lines (e.g., STC-1) show differential responses to 3-DG due to variations in detoxification pathways (e.g., glyoxalase-1 expression) .
Q. What techniques characterize 3-DG-induced structural changes in proteins like histones and IgG?
- Circular dichroism (CD) : Monitor secondary structure alterations (e.g., α-helix to β-sheet transitions) in glycated H1 histone .
- Mass spectrometry (MS) : Identify specific lysine/arginine residues modified by 3-DG in IgG using tryptic digestion and LC-MS/MS .
- Surface plasmon resonance (SPR) : Assess binding affinity changes between glycated IgG and Fc receptors .
Q. How do pH and buffer conditions influence 3-DG formation in experimental systems?
- Critical factors :
- Phosphate buffers : Accelerate 3-DG generation via glucose autoxidation, requiring concentrations ≤50 mM to minimize artifactual formation .
- pH dependence : In peritoneal dialysis fluids, 3-DG levels increase 6-fold at pH 5.0 vs. pH 3.0. For in vitro studies, maintain pH ≤6.0 to mimic pathological conditions .
Q. Why is 3-DG a more specific biomarker for diabetic complications than other α-dicarbonyls?
- Clinical evidence : Serum 3-DG correlates strongly with microalbuminuria and retinopathy progression in diabetic patients, unlike methylglyoxal or glyoxal .
- Mechanistic basis : 3-DG directly inhibits GPx and synergizes with low glucose to enhance GLP-1 secretion, linking it to both oxidative stress and metabolic dysregulation .
Q. How can 3-DG be distinguished from 3,4-di-deoxyglucosone-3-ene (3,4-DGE) in apoptosis studies?
- Analytical differentiation : Use gas chromatography-MS to separate 3-DG (retention time ~12 min) from 3,4-DGE (~15 min) based on volatility .
- Functional assays : 3,4-DGE induces caspase-dependent apoptosis at 25 µM, while 3-DG lacks apoptotic effects at physiological concentrations (≤1 µM) .
Q. Methodological Recommendations Table
Properties
IUPAC Name |
(4S,5R)-4,5,6-trihydroxy-2-oxohexanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5/c7-2-4(9)1-5(10)6(11)3-8/h2,5-6,8,10-11H,1,3H2/t5-,6+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCHLOWZNKRZSN-NTSWFWBYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(CO)O)O)C(=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@@H](CO)O)O)C(=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00193820 | |
Record name | 3-Deoxyglucosone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00193820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4084-27-9, 30382-30-0 | |
Record name | 3-Deoxyglucosone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4084-27-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Deoxyglucosone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004084279 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | erythro-Hexosulose, 3-deoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030382300 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Deoxyglucosone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00193820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Deoxy-D-glucosone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-DEOXYGLUCOSONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EXV5374VEY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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